molecular formula C5H5ClN2O2S B1631253 4-Chloro-2-(methylsulfonyl)pyrimidine CAS No. 97229-11-3

4-Chloro-2-(methylsulfonyl)pyrimidine

Cat. No.: B1631253
CAS No.: 97229-11-3
M. Wt: 192.62 g/mol
InChI Key: BWVZLXTZQHILRC-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its high reactivity and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-(methylsulfonyl)pyrimidine can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted pyrimidines: Products vary depending on the nucleophile used in substitution reactions.

    Coupled products: Complex organic molecules formed through coupling reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylsulfonyl)pyrimidine involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The compound’s effects are primarily due to its ability to form stable bonds with various molecular targets, thereby altering their function. For example, in pharmaceuticals, it can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)pyrimidine
  • 4-Chloro-2-(trifluoromethyl)pyrimidine
  • 4-Chloro-2-(methylthio)pyrimidine

Comparison: 4-Chloro-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-chloro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVZLXTZQHILRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456893
Record name 4-Chloro-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97229-11-3
Record name 4-Chloro-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97229-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-2-methylthiopyrimidine (10.00 g, 62.3 mmol) in glacial acetic acid (50 ml) at 10°-15° C. was added a solution of potassium permanganate (12.50 g, 79.15 mmol) in water (100 ml). The reaction mixture was stirred overnight at room temperature, cooled to 5° C. and then treated with gaseous sulphur dioxide until the dark solution was decolourised. Water was added and the mixture extracted with chloroform. The combined organic layers were washed with saturated aqueous sodium bicarbonate solution and then water, and dried. Evaporation gave 4-chloro-2-methanesulphonylpyrimidine as a white solid (10.84 g),mp 91°-3° C. 4-Chloro-2-methanesulphonylpyrimidine (7.00 g,36.33 mmol) was treated with sodium phenoxide [from phenol (3.41 g,36.33 mmol) and sodium hydride (1.74 g, 39.97 mmol, 50% dispersion in oil)] in dry DMF (100 ml) at 0°-5° C. After 30 minutes, the starting material had been consumed (GC analysis). The reaction mixture was diluted with water and then extracted with ether (×2). The combined extracts were washed with 5% aqueous sodium hydroxide solution (×2) and brine, and then dried. Evaporation of the solvent gave a very pale yellow, mobile oil (5.35 g). Chromatography (eluent ether:n-hexane, 2:3) followed by crystallisation afforded 4-chloro-2-phenoxypyrimidine as a white solid (3.50 g, 84% pure by GC). Further chromatography yielded pure product (2.50 g,33%), mp 59°-60° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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